molecular formula C13H13BrFN5O4S2 B1667119 Amisulbrom CAS No. 348635-87-0

Amisulbrom

Cat. No.: B1667119
CAS No.: 348635-87-0
M. Wt: 466.3 g/mol
InChI Key: BREATYVWRHIPIY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amisulbrom is a quinone inside inhibitor (QiI) . It primarily targets the cytochrome bc1 complex of the mitochondrial respiratory chain . This complex plays a crucial role in cellular respiration, a process that generates energy for the cell .

Mode of Action

This compound acts by inhibiting the cytochrome bc1 complex . In oomycetes, this compound restricts the development of zoosporangia and eliminates the mobile zoospores . This mode of action suggests that this compound may also be effective against the zoospores and sporangia of P. brassicae, thereby helping to prevent both primary and secondary infections .

Biochemical Pathways

This compound’s inhibition of the cytochrome bc1 complex disrupts the electron transport chain, a key component of cellular respiration . This disruption prevents the cell from producing energy efficiently, leading to cell death .

Result of Action

This compound’s action results in significant cellular effects. For instance, in zebrafish embryos, exposure to this compound caused disorders in the visual phototransduction system . It also led to phenotypic microphthalmia, dysregulation of gene transcription levels related to retinal cell layer differentiation, and increased retinal apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound is stable in acidic and neutral aqueous solutions at 25°C, while it quickly hydrolyzes with a half-life of 4.5 days at pH 9.0 and 25°C . Additionally, this compound’s effectiveness can vary with different application rates and formulations .

Biochemical Analysis

Biochemical Properties

Amisulbrom plays a role in biochemical reactions by inhibiting the cytochrome bc1 complex of the mitochondrial respiratory chain . This complex is a crucial component of the electron transport chain, which is involved in ATP production. By inhibiting this complex, this compound disrupts the energy production within the cell .

Cellular Effects

This compound has been shown to cause disorders in the visual phototransduction system in zebrafish embryos . Exposure to this compound resulted in phenotypic microphthalmia, dysregulation of gene transcription levels related to retinal cell layer differentiation, and increased retinal apoptosis . Additionally, the content of glutathione and malondialdehyde increased significantly after exposure to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the cytochrome bc1 complex, thereby inhibiting its function . This binding interaction disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have persistent effects. For example, in zebrafish embryos, the effects of this compound were observed from 3 hours post-fertilization (hpf) to 72 hpf . Over time, the effects of this compound on retinal development became more pronounced .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish embryos, different concentrations of this compound (0, 0.0075, 0.075, or 0.75 μM) were tested . Higher concentrations of this compound resulted in more pronounced effects on retinal development .

Metabolic Pathways

This compound is involved in the electron transport chain, a metabolic pathway crucial for ATP production . By inhibiting the cytochrome bc1 complex, this compound disrupts this pathway, leading to decreased ATP production and increased production of reactive oxygen species .

Transport and Distribution

This compound is moderately mobile and there is not a high risk of the substance leaching to groundwater . It may be persistent in soil systems but is not expected to persist in water systems .

Subcellular Localization

The subcellular localization of this compound is primarily at the mitochondria, where it binds to the cytochrome bc1 complex . This localization is crucial for its function as an inhibitor of the electron transport chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amisulbrom is synthesized through a multi-step process involving the reaction of various intermediates. The key steps include the formation of the sulfonamide group and the incorporation of the triazole ring. The synthesis typically involves the following steps:

    Formation of the sulfonamide group: This involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide intermediate.

    Incorporation of the triazole ring: The sulfonamide intermediate is then reacted with a triazole derivative under specific conditions to form the final compound, this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Raw material preparation: High-purity raw materials are prepared and purified.

    Reaction optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield.

    Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Amisulbrom undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound in buffer solutions and natural water samples has been extensively studied. It is stable in acidic and neutral aqueous solutions but quickly hydrolyzes in alkaline conditions (pH 9.0) with a half-life of 4.5 days at 25°C .

Common Reagents and Conditions:

    Hydrolysis: this compound hydrolyzes in alkaline conditions, forming hydrolysis products.

    Oxidation: Oxidative conditions can lead to the formation of various oxidation products.

    Substitution: Substitution reactions can occur under specific conditions, leading to the formation of substituted derivatives.

Major Products Formed:

Comparison with Similar Compounds

Amisulbrom is compared with other quinone inside inhibitors (QiIs) such as fluopicolide and cyazofamid. While all these compounds share a similar mode of action, this compound is unique in its chemical structure and specific activity against certain pathogens . The following are some similar compounds:

    Fluopicolide: Another QiI fungicide used to control oomycete pathogens.

    Cyazofamid: A QiI fungicide with a similar mode of action but different chemical structure.

This compound’s unique chemical structure and specific activity profile make it a valuable tool in integrated disease management strategies .

Properties

IUPAC Name

3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFN5O4S2/c1-8-12(14)10-5-4-9(15)6-11(10)20(8)25(21,22)13-16-7-19(17-13)26(23,24)18(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREATYVWRHIPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=NN(C=N3)S(=O)(=O)N(C)C)C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFN5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058063
Record name Amisulbrom
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Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 0.11 g/L at 20 °C, pH 9, In hexane 0.2643; toluene 88.63; dichloromethane >250; acetone >250; ethyl acetate >250; methanol 10.11; octanol 2.599 (g/L at 20 °C)
Record name Amisulbrom
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.61 at 20 °C
Record name Amisulbrom
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.8X10-5 mPa /1.35X10-10 mm Hg/ at 25 °C
Record name Amisulbrom
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Amisulbrom ... is an oomycete-specific fungicide which acts by inhibiting the mitochondrial respiration within the fungus target species.
Record name Amisulbrom
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Fine powder

CAS No.

348635-87-0
Record name Amisulbrom
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Record name Amisulbrom [ISO]
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Record name Amisulbrom
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Record name amisulbrom (ISO); 3-(3-bromo-6-fluoro-2-methylindol-1-ylsulfonyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide
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Record name AMISULBROM
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Melting Point

128.6-130.0 °C
Record name Amisulbrom
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Amisulbrom?

A1: this compound is a quinone inside inhibitor (QiI) fungicide. [, , ] It acts by binding to the cytochrome bc1 complex (complex III) within the mitochondrial respiratory chain of oomycete fungi. [, , , ] This binding disrupts the electron transport chain, ultimately inhibiting cellular respiration and leading to fungal death. [, ]

Q2: How does the inhibition of the cytochrome bc1 complex by this compound affect fungi?

A2: By disrupting the electron transport chain, this compound inhibits the production of ATP, the primary energy source for cellular processes. [, ] This energy depletion disrupts vital fungal functions, leading to growth inhibition and eventually cell death. [, ]

Q3: Are there any specific downstream effects of this compound on fungal cells?

A3: Research suggests that this compound affects multiple fungal processes. Studies observed inhibited spore germination, reduced viability of spores, and abnormal germ tube development in Phytophthora litchii and Plasmopara viticola. [, , ] Additionally, studies on P. litchii noted the inhibition of cytochrome bc1 complex activity in the presence of specific mutations. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H17BrN2O3S. Its molecular weight is 457.35 g/mol.

Q5: How stable is this compound under different storage conditions?

A5: A study showed that cucumber samples stored at -20°C experienced no significant loss of this compound. Storage at 4°C resulted in a 7.3–14.5% loss after 120 hours. Storage at 25°C led to a more significant reduction of 5.8–37.7%. [] This suggests that this compound is relatively stable at lower temperatures.

Q6: Does food processing affect this compound residue levels?

A6: Yes, various processing methods can affect this compound residues. Washing and cooking reduced levels by 5.5–50.9%, with higher temperatures and longer processing times leading to greater reductions. []

Q7: What is known about the structure-activity relationship of this compound and its analogs?

A7: Research suggests that specific structural modifications can influence the activity of this compound analogs. For instance, a study on P. litchii found that mutations leading to H15Y or G30E amino acid changes in the cytochrome b protein decreased the binding affinity of this compound. [] Another study identified a novel point mutation, S33L, in the cytochrome b protein, which conferred resistance to ametoctradin and increased sensitivity to this compound in P. litchii. [] This highlights the importance of specific structural features for this compound binding and activity.

Q8: Have any this compound analogs been developed with improved activity?

A8: Research exploring 1,2,4-triazole-1,3-disulfonamide derivatives as this compound analogs has shown promising results. Compound 1j exhibited comparable fungicidal activity to this compound against cucumber downy mildew while being more cost-effective to synthesize. [] This finding suggests the potential for developing novel fungicides inspired by the this compound scaffold.

Q9: Has resistance to this compound been observed in any fungal species?

A9: While dedicated studies on this compound resistance are limited in the provided papers, there is evidence of potential resistance mechanisms. A study on P. litchii indicated cross-resistance between this compound and cyazofamid, suggesting a possible shared mode of action or resistance mechanism. [] This highlights the need for further research to fully characterize this compound resistance and its implications for long-term disease management.

Q10: What is the role of alternative oxidase (AOX) in fungicide resistance?

A10: AOX is an alternative respiratory pathway that some fungi can utilize when their main respiratory chain is disrupted. [] In Plasmopara viticola, AOX-related mechanisms have been linked to resistance against complex III inhibitors, posing a challenge to their efficacy. [] This highlights the need to consider alternative respiratory pathways when developing and managing fungicides like this compound.

Q11: What analytical techniques are commonly used to quantify this compound residues in food samples?

A11: Several studies utilized a combination of modified QuEChERS extraction followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the analysis of this compound residues in various matrices, including cucumber and melon. [, , ]

Q12: What are the advantages of using HPLC-UVD/MS for this compound analysis?

A12: Studies highlighted the effectiveness of HPLC-UVD/MS for quantifying this compound residues in agricultural commodities like apple, green pepper, kimchi cabbage, potato, and hulled rice. [, ] This method provided sensitive and reproducible results with good recovery rates, making it suitable for routine analysis.

Q13: What is the environmental fate of this compound?

A13: While specific details are limited in the provided research, one study investigated the hydrolysis of this compound in buffer solutions and natural water samples. [] Further research is needed to fully understand its degradation pathway, persistence in the environment, and potential effects on ecosystems.

Q14: Are there any viable alternatives to this compound for controlling oomycete diseases?

A15: Yes, several other fungicides are used to control oomycete diseases. These include other QiI fungicides like ametoctradin, as well as fungicides with different modes of action, such as cyazofamid, dimethomorph, mandipropamid, mancozeb, metalaxyl, oxathiapiprolin and propamocarb. [, , , , ] The choice of fungicide depends on factors like the specific pathogen, crop, and resistance management strategies. []

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